

# Spectroscopic data for 5-Butyl-2-phenylpyridine

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## Compound of Interest

Compound Name: **5-Butyl-2-phenylpyridine**

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## An In-depth Technical Guide to the Spectroscopic Characterization of **5-Butyl-2-phenylpyridine**

This guide provides a comprehensive overview of the expected spectroscopic data for **5-Butyl-2-phenylpyridine**. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of key analytical techniques for the structural elucidation and characterization of this compound. By integrating theoretical predictions with data from analogous structures, this whitepaper serves as a predictive guide for the spectroscopic analysis of **5-Butyl-2-phenylpyridine**.

## Introduction to **5-Butyl-2-phenylpyridine**

**5-Butyl-2-phenylpyridine** is a substituted pyridine derivative with a molecular formula of C<sub>15</sub>H<sub>17</sub>N and a CAS Registry Number of 100907-37-7.<sup>[1][2]</sup> Its structure, featuring a phenyl group at the 2-position and a butyl group at the 5-position of the pyridine ring, makes it a subject of interest in medicinal chemistry and materials science due to the versatile nature of the bipyridyl scaffold. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications.

This guide will explore the predicted <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for **5-Butyl-2-phenylpyridine**. Each section will provide a theoretical framework, predicted data, a detailed interpretation, and a standardized experimental protocol.

## Molecular Structure and Key Features

To facilitate the interpretation of spectroscopic data, it is essential to understand the molecular structure of **5-Butyl-2-phenylpyridine**.

Caption: Molecular structure of **5-Butyl-2-phenylpyridine**.

## Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

### Predicted <sup>1</sup>H NMR Data

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-6	8.6 - 8.8	d	1H	~2.0
Phenyl (ortho)	7.9 - 8.1	m	2H	
Phenyl (meta, para)	7.3 - 7.5	m	3H	
H-3	7.6 - 7.8	d	1H	~8.0
H-4	7.2 - 7.4	dd	1H	~8.0, 2.0
Butyl ( $\alpha$ -CH <sub>2</sub> )	2.6 - 2.8	t	2H	~7.5
Butyl ( $\beta$ -CH <sub>2</sub> )	1.6 - 1.8	sextet	2H	~7.5
Butyl ( $\gamma$ -CH <sub>2</sub> )	1.3 - 1.5	sextet	2H	~7.5
Butyl ( $\delta$ -CH <sub>3</sub> )	0.9 - 1.0	t	3H	~7.5

### Interpretation of the <sup>1</sup>H NMR Spectrum

The predicted <sup>1</sup>H NMR spectrum of **5-Butyl-2-phenylpyridine** will exhibit distinct signals corresponding to the aromatic protons of the pyridine and phenyl rings, and the aliphatic protons of the butyl chain.

- Aromatic Region (7.2 - 8.8 ppm):
  - The proton at the C-6 position (H-6) of the pyridine ring is expected to be the most downfield signal due to the deshielding effect of the adjacent nitrogen atom, appearing as a doublet.
  - The ortho-protons of the phenyl group are also deshielded and will likely appear as a multiplet.
  - The meta and para-protons of the phenyl group will resonate at a slightly higher field as a multiplet.
  - The protons at C-3 and C-4 of the pyridine ring will show characteristic doublet and doublet of doublets patterns, respectively, due to ortho and meta coupling.
- Aliphatic Region (0.9 - 2.8 ppm):
  - The methylene group attached to the pyridine ring ( $\alpha$ -CH<sub>2</sub>) will be the most deshielded of the butyl chain protons, appearing as a triplet.
  - The subsequent methylene groups ( $\beta$ -CH<sub>2</sub> and  $\gamma$ -CH<sub>2</sub>) will appear as sextets.
  - The terminal methyl group ( $\delta$ -CH<sub>3</sub>) of the butyl chain will be the most upfield signal, appearing as a triplet.

## Experimental Protocol for <sup>1</sup>H NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Butyl-2-phenylpyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Instrument Setup:
  - Spectrometer: A 400 MHz or higher field NMR spectrometer.
  - Probe: Standard broadband or proton-optimized probe.
  - Temperature: 298 K.

- Data Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.
- Data Processing:
  - Apply Fourier transformation, phase correction, and baseline correction.
  - Calibrate the spectrum using the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).
  - Integrate the signals and determine the chemical shifts and coupling constants.

## Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR) Spectroscopy

$^{13}\text{C}$  NMR spectroscopy provides information about the carbon framework of a molecule.

### Predicted $^{13}\text{C}$ NMR Data

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
Pyridine C-2	155 - 158
Pyridine C-6	148 - 151
Phenyl C-1'	138 - 141
Pyridine C-4	135 - 138
Pyridine C-5	132 - 135
Phenyl (ortho, meta, para)	126 - 130
Pyridine C-3	120 - 123
Butyl C- $\alpha$	35 - 38
Butyl C- $\beta$	33 - 36
Butyl C- $\gamma$	22 - 25
Butyl C- $\delta$	13 - 15

## Interpretation of the $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum will show signals for all 15 carbon atoms in the molecule.

- Aromatic Region (120 - 160 ppm):
  - The quaternary carbons (C-2, C-5, and C-1') will have distinct chemical shifts. C-2, being attached to nitrogen and the phenyl group, is expected to be significantly downfield.
  - The protonated aromatic carbons will appear in the range of 120-151 ppm. The chemical shifts will be influenced by the nitrogen atom and the substituents.
- Aliphatic Region (13 - 38 ppm):
  - The four carbons of the butyl chain will be observed in the upfield region of the spectrum, with the terminal methyl carbon being the most shielded.

## Experimental Protocol for $^{13}\text{C}$ NMR

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR.
- Instrument Setup:
  - Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at  $\sim$ 100 MHz for  $^{13}\text{C}$ ).
  - Probe: Standard broadband probe.
- Data Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply Fourier transformation, phase correction, and baseline correction.
  - Calibrate the spectrum using the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Mass Spectrometry (MS)

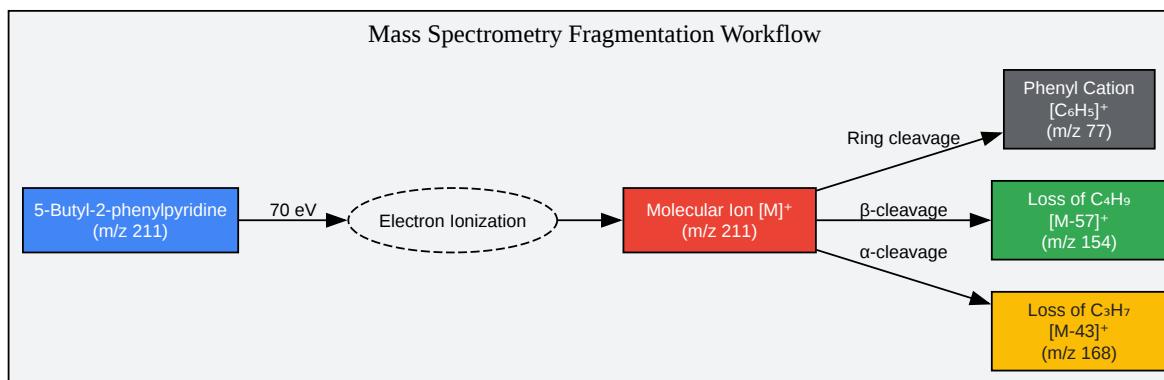
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

## Predicted Mass Spectrometry Data

m/z	Interpretation
211	Molecular ion $[M]^+$
196	$[M - \text{CH}_3]^+$
182	$[M - \text{C}_2\text{H}_5]^+$
168	$[M - \text{C}_3\text{H}_7]^+$
154	$[M - \text{C}_4\text{H}_9]^+$ (loss of butyl radical)
77	Phenyl cation $[\text{C}_6\text{H}_5]^+$

## Interpretation of the Mass Spectrum

The mass spectrum of **5-Butyl-2-phenylpyridine** is expected to show a prominent molecular ion peak at m/z 211, corresponding to its molecular weight. The fragmentation pattern will likely be dominated by the cleavage of the butyl chain. The base peak could be the fragment resulting from the loss of a propyl radical (m/z 168) via McLafferty rearrangement, or the loss of the entire butyl chain (m/z 154). The presence of a peak at m/z 77 would be indicative of the phenyl group.



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Caption: Predicted fragmentation pathway for **5-Butyl-2-phenylpyridine**.

## Experimental Protocol for Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC or LC system.
- Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
- Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
- Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 50-500).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

### Predicted IR Data

Wavenumber (cm <sup>-1</sup> )	Vibration
3050 - 3100	C-H stretching (aromatic)
2850 - 2960	C-H stretching (aliphatic)
1580 - 1610	C=C and C=N stretching (aromatic rings)
1450 - 1500	C=C stretching (aromatic rings)
1465	C-H bending (aliphatic CH <sub>2</sub> )
1375	C-H bending (aliphatic CH <sub>3</sub> )
750 - 800	C-H out-of-plane bending (aromatic)

## Interpretation of the IR Spectrum

The IR spectrum will confirm the presence of both aromatic and aliphatic components.

- Aromatic C-H Stretching: Weak to medium bands above 3000 cm<sup>-1</sup>.

- Aliphatic C-H Stretching: Strong bands below  $3000\text{ cm}^{-1}$ .
- Ring Vibrations: A series of bands in the  $1450\text{-}1610\text{ cm}^{-1}$  region, characteristic of the pyridine and phenyl rings.
- C-H Bending: Bands in the fingerprint region corresponding to the bending vibrations of the butyl chain and the out-of-plane bending of the aromatic C-H bonds.

## Experimental Protocol for IR Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
  - Solution: Dissolve the sample in a suitable solvent (e.g.,  $\text{CCl}_4$  or  $\text{CS}_2$ ) and place it in a liquid cell.
  - ATR: Place a drop of the sample directly on the ATR crystal.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Collect a background spectrum of the empty sample holder or pure solvent.
  - Collect the sample spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

## Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of **5-Butyl-2-phenylpyridine**. By combining the predictive power of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and IR Spectroscopy,

researchers can confidently verify the synthesis and purity of this compound. The provided protocols offer standardized methods for data acquisition, ensuring reproducibility and reliability in experimental results. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of novel pyridine derivatives.

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## References

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